molecular formula C20H18F3N3 B297143 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline

Cat. No. B297143
M. Wt: 357.4 g/mol
InChI Key: MHJRXYBFBNZAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and function of B cells and is a key target for the treatment of B cell-related diseases such as lymphoma and autoimmune disorders.

Mechanism of Action

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline binds to the ATP-binding site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways such as the PI3K/AKT and NF-κB pathways, which are critical for B cell proliferation and survival. Additionally, 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to induce apoptosis in B cells and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to have potent anti-tumor activity in lymphoma models and can reduce disease severity in autoimmune models. Additionally, 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to inhibit the activation and proliferation of B cells, which are key drivers of autoimmune diseases such as rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline is its high selectivity for BTK, which reduces the risk of off-target effects. Additionally, 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has good pharmacokinetic properties and can be administered orally. However, one limitation of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline and related compounds. One area of focus is the development of combination therapies that target multiple signaling pathways in B cells. Another area of focus is the development of more potent and selective BTK inhibitors that can overcome resistance mechanisms. Additionally, there is interest in exploring the use of BTK inhibitors in other diseases such as multiple sclerosis and chronic lymphocytic leukemia.

Synthesis Methods

The synthesis of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline involves a multi-step process that begins with the reaction of 2-amino-4,6-dimethylpyridine with 2-chloro-4-nitrophenyl trifluoromethanesulfonate to form the intermediate 2-amino-4,6-dimethyl-5-nitropyridine. This intermediate is then reacted with 2-chloro-5-trifluoromethylphenylboronic acid in the presence of a palladium catalyst to form the key intermediate 2-amino-4,6-dimethyl-5-(2-trifluoromethylphenyl)pyridine. This intermediate is then reacted with 2,7-dimethyl-3,5-dicyano-4-(trifluoromethyl)pyrazole in the presence of a base to form the final product, 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline.

Scientific Research Applications

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied in preclinical models for the treatment of B cell-related diseases such as lymphoma and autoimmune disorders. In vitro studies have shown that 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline inhibits BTK activity and downstream signaling pathways, leading to the inhibition of B cell proliferation and survival. In vivo studies have demonstrated that 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline has potent anti-tumor activity in lymphoma models and can reduce disease severity in autoimmune models.

properties

Molecular Formula

C20H18F3N3

Molecular Weight

357.4 g/mol

IUPAC Name

2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C20H18F3N3/c1-11-8-12(2)18-15(9-11)17-10-13(3)25-26(17)19(24-18)14-6-4-5-7-16(14)20(21,22)23/h4-10,19,25H,1-3H3

InChI Key

MHJRXYBFBNZAPC-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C3C=C(NN3C(N=C2C(=C1)C)C4=CC=CC=C4C(F)(F)F)C

SMILES

CC1=CC2=C3C=C(NN3C(N=C2C(=C1)C)C4=CC=CC=C4C(F)(F)F)C

Canonical SMILES

CC1=CC2=C3C=C(NN3C(N=C2C(=C1)C)C4=CC=CC=C4C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.